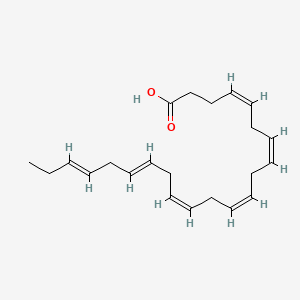

4,7,10,13,16,19-Docosahexaenoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4Z,7Z,10Z,13Z,16E,19E)-docosa-4,7,10,13,16,19-hexaenoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)/b4-3+,7-6+,10-9-,13-12-,16-15-,19-18- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBMBGCFOFBJSGT-UAYLQDFESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C/C=C/C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the 4,7,10,13,16,19-Docosahexaenoic Acid Biosynthetic Pathway in Mammals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosahexaenoic acid (DHA), a 22-carbon omega-3 polyunsaturated fatty acid, is a critical component of cellular membranes, particularly in the brain and retina, and plays a pivotal role in various physiological processes. While dietary intake is the primary source of DHA for most mammals, including humans, a biosynthetic pathway exists for its de novo synthesis from the essential fatty acid α-linolenic acid (ALA). This technical guide provides a comprehensive overview of the mammalian DHA biosynthetic pathway, detailing the enzymatic reactions, subcellular localization of each step, and regulatory mechanisms. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for studying the pathway and quantitative data to support further investigation and therapeutic development.

The Core Biosynthetic Pathway: From ALA to DHA

The synthesis of DHA from ALA is a multi-step process involving a series of elongation and desaturation reactions, followed by a final step of peroxisomal β-oxidation. This pathway, often referred to as the "Sprecher pathway," is a complex and highly regulated process that occurs across different subcellular compartments, primarily the endoplasmic reticulum and peroxisomes.

The initial precursor, ALA (18:3n-3), is an essential fatty acid that must be obtained from the diet. Through the concerted action of fatty acid elongases and desaturases, ALA is converted to eicosapentaenoic acid (EPA; 20:5n-3) and subsequently to docosapentaenoic acid (DPA; 22:5n-3). The final conversion of DPA to DHA is the most complex part of the pathway, involving further elongation and desaturation to a 24-carbon intermediate, followed by a cycle of β-oxidation in the peroxisome to yield the final 22-carbon DHA molecule.

Enzymatic Steps and Intermediates

The biosynthetic route from ALA to DHA involves the following key enzymatic steps:

-

Δ6 Desaturation: The pathway is initiated by the enzyme Δ6 desaturase (FADS2), which introduces a double bond at the sixth carbon of ALA (18:3n-3) to form stearidonic acid (SDA; 18:4n-3). This is considered a rate-limiting step in the overall pathway.

-

Elongation: Stearidonic acid is then elongated by two carbons by the enzyme elongase 5 (ELOVL5) to produce eicosatetraenoic acid (ETA; 20:4n-3).

-

Δ5 Desaturation: The enzyme Δ5 desaturase (FADS1) introduces a double bond at the fifth carbon of ETA to yield eicosapentaenoic acid (EPA; 20:5n-3).

-

Elongation: EPA is further elongated by elongase 2 (ELOVL2) to produce docosapentaenoic acid (DPA; 22:5n-3).

-

Elongation to a 24-Carbon Intermediate: DPA undergoes another elongation step, also catalyzed by ELOVL2, to form tetracosapentaenoic acid (24:5n-3).

-

Δ6 Desaturation of the 24-Carbon Intermediate: The 24:5n-3 intermediate is then desaturated by Δ6 desaturase (FADS2) to form tetracosahexaenoic acid (24:6n-3).

-

Peroxisomal β-Oxidation: The final step involves the transport of 24:6n-3 to the peroxisome, where it undergoes one cycle of β-oxidation to remove two carbons from the carboxyl end, yielding the final product, 4,7,10,13,16,19-docosahexaenoic acid (DHA; 22:6n-3).

The following diagram illustrates the sequential steps in the mammalian DHA biosynthetic pathway.

Quantitative Data on the DHA Biosynthetic Pathway

Understanding the quantitative aspects of the DHA biosynthetic pathway is crucial for assessing its efficiency and identifying potential targets for modulation. This section provides a summary of available quantitative data, including enzyme kinetics and the tissue distribution of key fatty acids in the pathway.

Enzyme Kinetics

The kinetic parameters of the key desaturase and elongase enzymes involved in DHA biosynthesis have been studied in various mammalian systems. The following table summarizes representative kinetic data. It is important to note that these values can vary depending on the experimental conditions, enzyme source, and substrate used.

| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Species/Tissue | Reference |

| FADS2 (Δ6-Desaturase) | 18:3n-3 (ALA) | 15 - 50 | 100 - 500 | Rat Liver Microsomes | [1] |

| 24:5n-3 | 20 - 60 | 50 - 200 | Rat Liver Microsomes | [1] | |

| FADS1 (Δ5-Desaturase) | 20:4n-3 (ETA) | 10 - 40 | 200 - 800 | Human Recombinant | [1] |

| ELOVL5 | 18:4n-3 (SDA) | 30 - 100 | 500 - 1500 | Mouse Liver Microsomes | [2] |

| ELOVL2 | 20:5n-3 (EPA) | 25 - 80 | 800 - 2000 | Human Recombinant | [2] |

| 22:5n-3 (DPA) | 20 - 70 | 600 - 1800 | Human Recombinant | [2] |

Tissue Distribution of Key n-3 Polyunsaturated Fatty Acids

The concentration of DHA and its precursors varies significantly across different mammalian tissues, reflecting the local requirements and metabolic activities. The brain and retina exhibit the highest concentrations of DHA, where it is a critical structural component of neuronal membranes.

| Fatty Acid | Brain (% of total fatty acids) | Liver (% of total fatty acids) | Adipose Tissue (% of total fatty acids) | Skeletal Muscle (% of total fatty acids) | Plasma (% of total fatty acids) |

| ALA (18:3n-3) | < 0.1 | 0.2 - 0.5 | 0.5 - 1.5 | 0.3 - 0.8 | 0.1 - 0.3 |

| EPA (20:5n-3) | < 0.1 | 0.5 - 1.5 | 0.1 - 0.3 | 0.2 - 0.6 | 0.5 - 2.0 |

| DPA (22:5n-3) | 0.1 - 0.3 | 0.5 - 2.0 | < 0.1 | 0.3 - 1.0 | 0.5 - 1.5 |

| DHA (22:6n-3) | 10 - 20 | 2 - 5 | < 0.1 | 1 - 3 | 1 - 4 |

Note: These values are approximate and can vary based on diet, age, and species.

Experimental Protocols for Studying the DHA Biosynthetic Pathway

Investigating the intricacies of the DHA biosynthetic pathway requires a range of specialized experimental techniques. This section provides detailed methodologies for key experiments commonly employed in this field of research.

Lipid Extraction and Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the extraction of total lipids from biological samples and the subsequent analysis of fatty acid composition by GC-MS after conversion to fatty acid methyl esters (FAMEs).

Materials:

-

Biological sample (cells, tissue, or plasma)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Internal standard (e.g., C17:0 or a deuterated fatty acid)

-

14% Boron trifluoride (BF3) in methanol

-

Anhydrous sodium sulfate (B86663)

-

GC-MS system with a suitable capillary column (e.g., a polar column like those with a polyethylene (B3416737) glycol stationary phase)

Procedure:

-

Homogenization: Homogenize the tissue sample or cell pellet in a known volume of ice-cold phosphate-buffered saline (PBS). For plasma, use the sample directly.

-

Lipid Extraction (Folch Method):

-

To the homogenate, add a 20-fold volume of a chloroform:methanol (2:1, v/v) mixture.

-

Add a known amount of internal standard.

-

Vortex vigorously for 2 minutes and then incubate at room temperature for 20 minutes.

-

Add 0.2 volumes of 0.9% NaCl solution, vortex for 1 minute, and centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

-

Drying: Evaporate the solvent from the lipid extract under a stream of nitrogen gas.

-

Transesterification to FAMEs:

-

Resuspend the dried lipid extract in 1 mL of 14% BF3 in methanol.

-

Incubate at 100°C for 30 minutes in a sealed tube.

-

Cool the reaction mixture to room temperature.

-

-

FAME Extraction:

-

Add 1 mL of hexane and 1 mL of distilled water to the tube.

-

Vortex for 1 minute and centrifuge at 1,000 x g for 5 minutes.

-

Carefully collect the upper hexane layer containing the FAMEs.

-

Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.

-

-

GC-MS Analysis:

-

Inject an aliquot of the FAME extract into the GC-MS system.

-

Use an appropriate temperature program for the GC oven to separate the FAMEs based on their chain length and degree of unsaturation.

-

The mass spectrometer will identify and quantify the individual FAMEs based on their mass spectra and retention times compared to known standards.

-

The following diagram illustrates the experimental workflow for fatty acid analysis using GC-MS.

In Vitro Assay of Fatty Acid Desaturase and Elongase Activity

This protocol describes a method to measure the activity of desaturase and elongase enzymes in microsomal preparations from tissues or cultured cells using radiolabeled substrates.

Materials:

-

Tissue or cell pellet

-

Microsome isolation buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA)

-

Radiolabeled fatty acid substrate (e.g., [1-14C]ALA for Δ6 desaturase, [1-14C]ETA for Δ5 desaturase, [1-14C]SDA for elongase)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4)

-

Cofactors: NADH or NADPH, ATP, Coenzyme A, MgCl2

-

Malonyl-CoA (for elongase assays)

-

Saponification solution (e.g., 10% KOH in 80% ethanol)

-

Hexane

-

Scintillation cocktail

-

Thin-layer chromatography (TLC) plates and developing solvent system

-

Phosphorimager or scintillation counter

Procedure:

-

Microsome Preparation:

-

Homogenize the tissue or cells in ice-cold isolation buffer.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove mitochondria and cell debris.

-

Centrifuge the resulting supernatant at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

-

Resuspend the microsomal pellet in reaction buffer.

-

Determine the protein concentration of the microsomal preparation (e.g., using the Bradford assay).

-

-

Enzyme Reaction:

-

In a reaction tube, combine the microsomal preparation (typically 50-100 µg of protein), reaction buffer, and cofactors.

-

For elongase assays, include malonyl-CoA.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the radiolabeled fatty acid substrate.

-

Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

-

Reaction Termination and Saponification:

-

Stop the reaction by adding the saponification solution.

-

Incubate at 60°C for 60 minutes to hydrolyze the fatty acyl-CoAs.

-

-

Extraction of Fatty Acids:

-

Acidify the reaction mixture with HCl.

-

Extract the fatty acids with hexane.

-

Evaporate the hexane under a stream of nitrogen.

-

-

Analysis of Products:

-

Resuspend the dried fatty acids in a small volume of hexane.

-

Spot the sample on a TLC plate and develop the chromatogram using an appropriate solvent system to separate the substrate from the product.

-

Visualize the radioactive spots using a phosphorimager or by scraping the corresponding silica (B1680970) gel bands into scintillation vials and counting the radioactivity.

-

-

Calculation of Enzyme Activity:

-

Calculate the amount of product formed based on the radioactivity incorporated into the product band and the specific activity of the substrate.

-

Express the enzyme activity as pmol of product formed per minute per mg of microsomal protein.

-

Regulation of the DHA Biosynthetic Pathway

The biosynthesis of DHA is a tightly regulated process, influenced by dietary fatty acid intake, hormonal status, and tissue-specific requirements. The key regulatory points in the pathway are the desaturase enzymes, particularly Δ6 desaturase (FADS2), which is the rate-limiting enzyme.

Transcriptional Regulation: The genes encoding the desaturases (FADS1 and FADS2) and elongases (ELOVL2 and ELOVL5) are subject to transcriptional regulation by sterol regulatory element-binding proteins (SREBPs), particularly SREBP-1c. SREBP-1c is a key transcription factor that controls the expression of genes involved in fatty acid and cholesterol synthesis. Its activity is in turn regulated by insulin (B600854) and other hormones.

Feedback Inhibition: The end-product of the pathway, DHA, as well as other polyunsaturated fatty acids, can exert feedback inhibition on the expression of the desaturase and elongase genes. This feedback mechanism helps to maintain cellular lipid homeostasis and prevent the excessive accumulation of polyunsaturated fatty acids.

Substrate Competition: The desaturase and elongase enzymes are shared between the n-3 and n-6 polyunsaturated fatty acid biosynthetic pathways. Therefore, the relative availability of ALA (n-3) and linoleic acid (LA; n-6) can influence the rate of DHA synthesis. High levels of dietary LA can competitively inhibit the desaturation and elongation of ALA, thereby reducing the efficiency of DHA production.

Conclusion

The mammalian biosynthetic pathway of this compound is a complex and vital process for maintaining cellular health, particularly in the nervous system. This in-depth technical guide has provided a comprehensive overview of the pathway, including the enzymes, intermediates, quantitative data, and detailed experimental protocols for its investigation. A thorough understanding of this pathway is essential for researchers and drug development professionals seeking to modulate DHA levels for therapeutic benefit in a variety of diseases, including neurodegenerative disorders, inflammatory conditions, and metabolic diseases. Further research into the kinetic properties of the enzymes and the intricate regulatory networks will undoubtedly open new avenues for nutritional and pharmacological interventions targeting this crucial metabolic pathway.

References

The Influence of Docosahexaenoic Acid on Neuronal Membrane Architecture and Function: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cis-4,7,10,13,16,19-docosahexaenoic acid (DHA) is an omega-3 polyunsaturated fatty acid (PUFA) that is a fundamental structural component of neuronal cell membranes, particularly enriched within the grey matter and synaptic terminals.[1][2] Its unique polyunsaturated nature imparts critical biophysical properties to the neuronal membrane, influencing fluidity, thickness, and the lateral organization of lipids and proteins. These structural modifications, in turn, profoundly regulate the function of integral membrane proteins such as G-protein coupled receptors (GPCRs) and ion channels, thereby modulating essential neuronal signaling pathways. This guide provides a detailed examination of DHA's role in neuronal membrane structure, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing associated molecular pathways and workflows.

Biophysical Impact of DHA on Neuronal Membranes

The presence of DHA, typically esterified into the sn-2 position of phospholipids (B1166683) like phosphatidylethanolamine (B1630911) (PE) and phosphatidylserine (B164497) (PS), introduces a high degree of conformational flexibility into the membrane's hydrophobic core.[3] This has several significant consequences for the physical properties of the neuronal membrane.

Membrane Fluidity and Order

DHA's six cis double bonds create a kinked and dynamic structure that disrupts the tight packing of adjacent acyl chains.[4][5] This leads to an increase in membrane fluidity, a state characterized by a higher rate of lateral diffusion of lipids and proteins within the bilayer.[5][6][7] This "hyperfluidizing" property is essential for the conformational changes required for protein function and for processes like synaptic vesicle fusion.[5] The incorporation of DHA generally leads to looser lipid packing and a more "dynamic" membrane environment.[5][8]

Membrane Thickness and Permeability

Membranes enriched with DHA-containing phospholipids are typically thinner and more flexible than those composed primarily of saturated or monounsaturated fatty acids.[5][8] Studies on model membranes suggest that the incorporation of PUFAs like DHA can decrease membrane thickness by approximately 0.1 nm.[9] This structural alteration, combined with looser lipid packing, increases the passive permeability of the membrane to ions and other small molecules.[5][8]

Data Summary: Biophysical Effects of DHA

The following table summarizes quantitative data from various studies on the biophysical impact of DHA on membranes.

| Parameter Measured | System Studied | Key Finding | Reference(s) |

| Membrane Fluidity | Time-resolved fluorescence anisotropy (DHA-Bodipy probe) | In model vesicles, steady-state anisotropy decreased at 37°C vs. 23°C, indicating increased fluidity at physiological temperatures. | [10] |

| Fluorescence anisotropy (DPH probe) | DHA-containing membranes show increased fluidity (lower anisotropy) compared to those with saturated or mono-unsaturated fats. | [11][12] | |

| Membrane Thickness | Molecular Acoustics in Model Membranes | Incorporation of DHA-containing phospholipids (PDPC) is associated with a decrease in membrane thickness of ~0.1 nm. | [9] |

| Lipid Composition | Lipidomics of Cortical Neuron Membranes | Incubation with 25 µM DHA for 24-48h increased its content in both phosphatidylethanolamine (PE) and phosphatidylserine (PS). | [3] |

| Lipidomics of Prefrontal Cortex (Animal Model) | Dietary DHA supplementation significantly increased levels of DHA-containing PC, PE, PI, and PS. | [13] |

DHA and the Organization of Membrane Microdomains

Neuronal membranes are not homogenous; they contain specialized microdomains known as lipid rafts, which are enriched in cholesterol and sphingolipids.[14] These rafts function as signaling platforms by concentrating or excluding specific proteins.[14]

DHA's relationship with lipid rafts is complex. Due to steric incompatibility between the flexible DHA chain and the rigid structure of cholesterol, DHA-containing phospholipids are often excluded from ordered, raft-like domains.[8][15] However, cellular studies show that DHA incorporation can significantly alter raft organization, with some evidence suggesting DHA can increase the size of lipid rafts while decreasing the molecular packing of the surrounding membrane.[7][15][16] By altering the size, composition, and stability of these domains, DHA can modulate the signaling cascades that are initiated within them.[8][17]

Modulation of Integral Membrane Protein Function

The DHA-induced changes in the lipid environment directly impact the structure and function of integral membrane proteins, which are critical for neuronal signaling.

G-Protein Coupled Receptors (GPCRs)

The visual receptor rhodopsin, a well-studied GPCR, provides a key example. Rhodopsin is embedded in retinal disk membranes that have exceptionally high DHA content.[18] The flexible environment provided by DHA is crucial for the rapid conformational changes rhodopsin undergoes upon photoactivation, which are necessary to bind and activate its cognate G-protein, transducin.[18][19] DHA deficiency impairs rhodopsin's activity, reducing the efficiency of the entire visual signal transduction cascade.[18][19]

Ion Channels

DHA can directly modulate the activity of various neuronal ion channels. Studies have shown that exogenously applied DHA can inhibit voltage-gated potassium (K+) channels in a concentration-dependent manner.[5] Similarly, DHA has been observed to block sodium (Na+) channel currents in ventricular myocytes, affecting their inactivation kinetics.[20] These direct interactions with channel proteins, facilitated by the fluid membrane environment, represent a critical mechanism by which dietary lipids can influence neuronal excitability.

Experimental Protocols

This section provides methodologies for key experiments used to investigate the role of DHA in neuronal membranes.

Protocol: Lipid Extraction from Brain Tissue (Folch Method)

This protocol describes the extraction of total lipids from brain tissue for subsequent analysis by mass spectrometry.

-

Tissue Preparation: Weigh approximately 50-100 mg of fresh or flash-frozen brain tissue.[21][22] Pulverize frozen tissue in a liquid nitrogen-cooled mortar.[22]

-

Homogenization: Homogenize the tissue powder in a chloroform/methanol solution (2:1, v/v) to a final volume 20 times the tissue weight (e.g., 100 mg tissue in 2 mL solvent).[21][22] An internal standard mix should be added at this stage for quantitative analysis.[22]

-

Agitation: Agitate the homogenate for 15-20 minutes at room temperature using an orbital shaker to ensure thorough extraction.[21]

-

Phase Separation:

-

Lipid Collection:

-

Drying and Storage: Dry the collected organic layer under a stream of nitrogen gas at 30°C.[22] The resulting lipid film can be stored at -80°C until analysis.

-

Reconstitution: Before analysis (e.g., LC-MS), reconstitute the dried lipid extract in an appropriate solvent, such as isopropanol.[22]

Protocol: Measuring Membrane Fluidity via FRAP

Fluorescence Recovery After Photobleaching (FRAP) is used to measure the lateral mobility of fluorescently-labeled lipids, providing a direct assessment of membrane fluidity.[6][24]

-

Cell/Membrane Preparation:

-

Microscopy Setup: Use a laser-scanning confocal microscope.

-

Pre-Bleach Imaging: Acquire an initial image of the fluorescently labeled membrane in a region of interest (ROI) using low laser intensity to establish a baseline fluorescence level.[25]

-

Photobleaching: Switch to high laser intensity and focus on a small, defined spot within the ROI to rapidly and irreversibly bleach the fluorophores in that area.[25][26]

-

Post-Bleach Imaging (Recovery): Immediately after bleaching, switch back to low laser intensity and acquire a time-series of images of the ROI. Monitor the gradual recovery of fluorescence in the bleached spot as unbleached probes diffuse in from the surrounding area.[25]

-

Data Analysis:

-

Measure the fluorescence intensity in the bleached ROI over time.

-

Plot the intensity recovery curve.

-

The rate of recovery is related to the diffusion coefficient (D) of the fluorescent probe, while the percentage of fluorescence that recovers (the mobile fraction) indicates the proportion of probes that are free to move. A faster and more complete recovery signifies higher membrane fluidity.[6][25]

-

Protocol: Measuring Ion Channel Activity via Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents flowing through channels in a patch of neuronal membrane.[1][4]

-

Solutions: Prepare an external (extracellular) solution (e.g., artificial cerebrospinal fluid) and an internal (intracellular) solution for the pipette, with compositions mimicking physiological conditions.[1]

-

Pipette Preparation: Fabricate a micropipette from a glass capillary tube with a tip diameter of ~1 µm. Fire-polish the tip to ensure a smooth surface for sealing. The resistance should typically be 4-8 MΩ.[1]

-

Seal Formation:

-

Configuration (Whole-Cell):

-

Apply a brief pulse of strong suction to rupture the membrane patch, establishing electrical and molecular access to the cell's interior. This is the whole-cell configuration.[1]

-

-

Recording (Voltage-Clamp):

-

Use an amplifier to "clamp" the membrane potential at a desired holding voltage.

-

Apply a series of voltage steps (the command potential) to activate voltage-gated ion channels.

-

Record the resulting flow of current across the membrane. This allows for the characterization of channel properties like activation, inactivation, and conductance.[27]

-

-

Pharmacology: Apply DHA or other test compounds to the external solution via a perfusion system to observe their effects on the recorded ion channel currents.[27]

References

- 1. docs.axolbio.com [docs.axolbio.com]

- 2. Effects of Docosahexaenoic Acid on Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scientifica.uk.com [scientifica.uk.com]

- 5. [The role of docosahexaenoic acid in neuronal function] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Using Fluorescence Recovery After Photobleaching to Measure Lipid Diffusion in Membranes | Springer Nature Experiments [experiments.springernature.com]

- 7. Docosahexaenoic Acid Controls Pulmonary Macrophage Lipid Raft Size and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. foodandnutritionresearch.net [foodandnutritionresearch.net]

- 9. Role of DHA in a Physicochemical Study of a Model Membrane of Grey Matter [mdpi.com]

- 10. DHA-fluorescent probe is sensitive to membrane order and reveals molecular adaptation of DHA in ordered lipid microdomains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. e3s-conferences.org [e3s-conferences.org]

- 12. EPA and DHA differentially modulate membrane elasticity in the presence of cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Understanding the effects of omega-3 fatty acid supplementation on the physical properties of brain lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Docosahexaenoic acid modifies the clustering and size of lipid rafts and the lateral organization and surface expression of MHC class I of EL4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Docosahexaenoic Acid Controls Pulmonary Macrophage Lipid Raft Size and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Docosahexaenoic acid regulates the formation of lipid rafts: A unified view from experiment and simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effect of dietary docosahexaenoic acid on rhodopsin content and packing in photoreceptor cell membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Role of Membrane Integrity on G protein-coupled Receptors: Rhodopsin Stability and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Lipidomics and H218O labeling techniques reveal increased remodeling of DHA-containing membrane phospholipids associated with abnormal locomotor responses in α-tocopherol deficient zebrafish (danio rerio) embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 21. microbenotes.com [microbenotes.com]

- 22. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]

- 23. Measuring Brain Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. m.youtube.com [m.youtube.com]

- 26. Fluorescence recovery after photobleaching - Wikipedia [en.wikipedia.org]

- 27. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

The Biochemical Landscape of All-cis-docosa-4,7,10,13,16,19-hexaenoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

All-cis-docosa-4,7,10,13,16,19-hexaenoic acid, commonly known as docosahexaenoic acid (DHA), is a 22-carbon omega-3 polyunsaturated fatty acid that is a fundamental component of cellular membranes, particularly in the brain and retina.[1] Its unique structure, with six cis double bonds, imparts distinct physical and functional properties that are pivotal to its diverse physiological roles.[2] This technical guide provides a comprehensive overview of the biochemical properties of DHA, including its physicochemical characteristics, metabolic pathways, and intricate signaling mechanisms, with a focus on its anti-inflammatory and neuroprotective effects.

Core Physicochemical and Biochemical Properties

DHA's biochemical functions are intrinsically linked to its physical and chemical characteristics. The following table summarizes key quantitative data for DHA.

| Property | Value | Source(s) |

| Synonyms | Docosahexaenoic acid, DHA, Cervonic acid | [3][4] |

| Molecular Formula | C22H32O2 | [5] |

| Molecular Weight | 328.49 g/mol | [4] |

| Melting Point | -44 °C | [3][6] |

| Boiling Point | 446.7 ± 24.0 °C (Predicted) | [4][6] |

| Density | 0.943 ± 0.06 g/cm³ (Predicted) | [4][6] |

| pKa | 4.58 ± 0.10 (Predicted) | [6] |

| Solubility | Insoluble in water; Soluble in chloroform (B151607), ethyl acetate, and methanol (B129727) (with heating/sonication) | [6][7] |

Biosynthesis and Metabolism

Humans can obtain DHA directly from their diet, primarily from fatty fish and algae, or synthesize it from its precursor, alpha-linolenic acid (ALA), an essential fatty acid. The conversion of ALA to DHA is a multi-step enzymatic process that occurs in the endoplasmic reticulum and peroxisomes. This pathway involves a series of desaturation and elongation reactions. However, the conversion rate of ALA to DHA in humans is generally considered to be inefficient.[2]

Once incorporated into the body, DHA is a dynamic molecule that is metabolized into various bioactive mediators. These include resolvins and protectins, which are potent anti-inflammatory and pro-resolving molecules.[8]

Key Signaling Pathways Modulated by DHA

DHA exerts its profound physiological effects by modulating a variety of signaling pathways. Its incorporation into cell membranes can alter membrane fluidity and the function of membrane-associated proteins, including receptors and ion channels.[9] Furthermore, DHA and its metabolites can act as signaling molecules, directly interacting with and modulating the activity of intracellular and cell surface receptors.

Anti-inflammatory Signaling via GPR120 and NF-κB

DHA is a natural ligand for G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4).[10] The activation of GPR120 by DHA in immune cells, such as macrophages, initiates a signaling cascade that leads to potent anti-inflammatory effects. This pathway involves the recruitment of β-arrestin 2 to the activated GPR120, which then interacts with and inhibits TAK1 binding protein (TAB1). This inhibition prevents the activation of TAK1, a key kinase in the pro-inflammatory signaling pathways initiated by Toll-like receptors (TLRs) and tumor necrosis factor-alpha (TNF-α).[10] Ultimately, this leads to the suppression of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.[10][11]

Activation of Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ)

DHA and its metabolites are also known to be ligands for peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ.[12][13] PPARs are nuclear receptors that, upon activation, form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator hormone response elements (PPREs) in the promoter region of target genes.[12] This binding modulates the transcription of genes involved in lipid metabolism and inflammation. The activation of PPAR-γ by DHA can lead to the downregulation of pro-inflammatory genes, contributing to its anti-inflammatory profile.[12]

Modulation of Neuronal Signaling

DHA is critically important for neuronal function. It can influence neuronal survival, morphology, and synaptic function through multiple signaling pathways.[14][15] DHA can activate the retinoid X receptor (RXR) and GPR40 (another free fatty acid receptor), leading to an increase in intracellular calcium and subsequent activation of the CREB (cAMP response element-binding protein) pathway.[14] The DHA metabolite, N-docosahexaenoylethanolamine (DEA), also known as synaptamide, can activate GPR110, leading to an increase in cAMP and activation of the CREB pathway.[14] The activation of CREB promotes the expression of genes involved in neuronal survival and synaptic plasticity.[14]

Experimental Protocols

Extraction of DHA from Cells (e.g., Algae, Fungi, or Cultured Mammalian Cells)

This protocol provides a general workflow for the extraction of total lipids, including DHA, from cellular biomass.

Materials:

-

Cell pellet

-

Chloroform

-

Methanol

-

Distilled water

-

Centrifuge

-

Homogenizer (e.g., bead beater or sonicator)

-

Rotary evaporator or nitrogen stream evaporator

Procedure:

-

Harvest cells by centrifugation to obtain a cell pellet.

-

Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline for mammalian cells) to remove residual media.

-

Lyse the cells to break the cell wall/membrane. This can be achieved by mechanical methods such as high-pressure homogenization, bead beating, or sonication, or by chemical methods such as enzymatic digestion or osmotic shock.[16] For some microorganisms, a preliminary step of cell wall disruption (e.g., using alkali treatment) may be necessary.[17]

-

Add a mixture of chloroform and methanol (typically in a 2:1 v/v ratio) to the lysed cells to extract the lipids. Homogenize the mixture thoroughly.

-

Add distilled water to the mixture to induce phase separation. The mixture will separate into an upper aqueous phase and a lower organic phase containing the lipids.

-

Centrifuge the mixture to ensure complete phase separation.

-

Carefully collect the lower organic phase containing the lipids.

-

Evaporate the solvent from the lipid extract using a rotary evaporator or a stream of nitrogen to obtain the total lipid extract containing DHA.

-

The extracted lipids can be stored under a nitrogen atmosphere at -20°C or lower to prevent oxidation.

Quantification of DHA by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol outlines the steps for converting fatty acids in the lipid extract to fatty acid methyl esters (FAMEs) for analysis by GC-FID.

Materials:

-

Total lipid extract

-

Methanolic H2SO4 (e.g., 2% v/v) or BF3-methanol

-

Hexane (B92381) or petroleum ether

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

High-polarity capillary column (e.g., HP-88 or equivalent)[8][18]

-

DHA methyl ester standard

Procedure:

-

Transesterification to FAMEs:

-

To a known amount of the lipid extract, add methanolic H2SO4 or BF3-methanol.

-

Incubate the mixture at a high temperature (e.g., 100°C) for a specified time (e.g., 1-2 hours) to convert the fatty acids to their methyl esters.

-

-

Extraction of FAMEs:

-

After cooling, add hexane or petroleum ether and a saturated NaCl solution to the reaction mixture.

-

Vortex thoroughly to extract the FAMEs into the organic phase.

-

Centrifuge to separate the phases and collect the upper organic layer containing the FAMEs.

-

-

Drying and Concentration:

-

Dry the organic extract over anhydrous sodium sulfate.

-

Concentrate the extract to a suitable volume under a stream of nitrogen.

-

-

GC-FID Analysis:

-

Quantification:

-

Identify the DHA methyl ester peak in the chromatogram by comparing its retention time with that of a pure DHA methyl ester standard.

-

Quantify the amount of DHA by comparing the peak area of the sample with a standard curve generated from known concentrations of the DHA methyl ester standard.

-

In Vitro Assay for GPR120 Activation by DHA

This protocol describes a cell-based assay to assess the activation of GPR120 by DHA by measuring the inhibition of a downstream inflammatory response.

Materials:

-

RAW 264.7 macrophage cell line (or other cells expressing GPR120)

-

Cell culture medium (e.g., DMEM) and supplements

-

DHA

-

Lipopolysaccharide (LPS)

-

ELISA kit for measuring TNF-α or other cytokines

-

Reagents for Western blotting (antibodies against phosphorylated and total forms of proteins like JNK or IKKβ)

Procedure:

-

Cell Culture:

-

Culture RAW 264.7 cells in appropriate cell culture medium until they reach the desired confluency.

-

-

Cell Treatment:

-

Pre-treat the cells with various concentrations of DHA for a specific period (e.g., 1 hour).[10] Include a vehicle control (e.g., ethanol (B145695) or DMSO).

-

Stimulate the cells with an inflammatory agent such as LPS (a TLR4 agonist) for a defined time to induce an inflammatory response.[10] Include a control group with no LPS stimulation.

-

-

Measurement of Inflammatory Response:

-

Cytokine Secretion (ELISA): Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines like TNF-α using a specific ELISA kit. A reduction in cytokine secretion in DHA-treated cells compared to the LPS-only control indicates an anti-inflammatory effect, suggesting GPR120 activation.

-

Signaling Protein Phosphorylation (Western Blot): Lyse the cells and perform Western blot analysis to detect the phosphorylation status of key downstream signaling proteins like JNK or IKKβ. A decrease in the phosphorylation of these proteins in DHA-treated cells indicates inhibition of the pro-inflammatory signaling pathway, consistent with GPR120 activation.[10]

-

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. researchgate.net [researchgate.net]

- 3. Docosahexaenoic acid - Wikipedia [en.wikipedia.org]

- 4. 6217-54-5 CAS MSDS (Docosahexaenoic Acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. docosahexaenoic acid(DHA) | C22H32O2 | CID 45934466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Docosahexaenoic Acid CAS#: 6217-54-5 [m.chemicalbook.com]

- 7. acs.org [acs.org]

- 8. Method Development and Validation for Omega-3 Fatty Acids (DHA and EPA) in Fish Using Gas Chromatography with Flame Ionization Detection (GC-FID) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Peroxisome Proliferator-Activated Receptor α/δ/γ Activation Profile by Endogenous Long-Chain Fatty Acids [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Roles of the Unsaturated Fatty Acid Docosahexaenoic Acid in the Central Nervous System: Molecular and Cellular Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CN101817738B - Method for extracting DHA from cells of algae and fungi by breaking cell walls - Google Patents [patents.google.com]

- 16. CN101638361A - Method for extracting and refining docosahexaenoic acid from schizochytrium - Google Patents [patents.google.com]

- 17. [PDF] Method Development and Validation for Omega-3 Fatty Acids (DHA and EPA) in Fish Using Gas Chromatography with Flame Ionization Detection (GC-FID) | Semantic Scholar [semanticscholar.org]

- 18. static.igem.org [static.igem.org]

- 19. Application of Chromatographic and Spectroscopic-Based Methods for Analysis of Omega-3 (ω-3 FAs) and Omega-6 (ω-6 FAs) Fatty Acids in Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

The Unraveling of a Vital Molecule: A Technical History of Cervonic Acid (DHA)

A Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Discovery and Scientific Journey of Docosahexaenoic Acid

Introduction

Docosahexaenoic acid (DHA), a 22-carbon omega-3 polyunsaturated fatty acid (PUFA), is a cornerstone of neural and retinal health. Its trivial name, Cervonic acid, is derived from the Latin cerebrum, meaning brain, a testament to its high concentration in this vital organ.[1][2] This technical guide provides an in-depth exploration of the discovery and history of DHA, detailing the key experiments, analytical advancements, and scientific milestones that have shaped our understanding of this essential molecule. Quantitative data is summarized in structured tables, experimental protocols are detailed, and key pathways are visualized to offer a comprehensive resource for the scientific community.

Early Discoveries and the Naming of Cervonic Acid

The scientific journey of DHA began with early investigations into the composition of animal and fish fats. In the late 19th and early 20th centuries, chemists were grappling with the challenge of characterizing the complex mixtures of fatty acids found in natural sources.

One of the pioneers in this field was Japanese chemist Mitsumaru Tsujimoto, who, in the early 1900s, isolated a highly unsaturated fatty acid from shark and cod liver oils, which he named "clupanodonic acid." While this was a mixture of highly unsaturated fatty acids, it laid the groundwork for the later identification of DHA as a key component.

The precise isolation and naming of "Cervonic acid" are attributed to the work of scientists in the mid-20th century who identified a specific 22-carbon hexaenoic acid as a primary constituent of brain lipids. The name underscores its critical role in the central nervous system.

Structural Elucidation: From Classical Chemistry to Modern Spectroscopy

The determination of DHA's intricate structure—a 22-carbon chain with six cis double bonds at the 4, 7, 10, 13, 16, and 19 positions (22:6n-3)—was a multi-decade endeavor that mirrored the evolution of analytical chemistry.

Early Chemical Methods

Initial structural studies relied on classical chemical degradation and derivatization techniques. These methods were laborious and required large amounts of sample material.

Experimental Protocol: Bromination and Oxidation

A common approach for determining the degree of unsaturation was bromination. The fatty acid would be treated with bromine, which adds across the double bonds. The weight of bromine absorbed per unit weight of the fatty acid, known as the bromine value (a variation of the iodine value), allowed for the calculation of the number of double bonds.

Oxidative cleavage, using strong oxidizing agents like potassium permanganate (B83412) or ozone, was employed to break the carbon chain at the double bonds. By identifying the resulting smaller carboxylic acid fragments, researchers could piece together the locations of the double bonds.

-

Methodology:

-

Isolation: DHA was first isolated from brain or fish oil lipids by saponification to release the free fatty acids, followed by fractional distillation of the methyl esters under high vacuum.

-

Bromination: The isolated fatty acid methyl ester was dissolved in an inert solvent (e.g., ether) and treated with a solution of bromine in the same solvent at a low temperature (e.g., -10°C) until a persistent bromine color was observed. The resulting brominated derivative was then precipitated and purified.

-

Oxidation: The isolated fatty acid was treated with a strong oxidizing agent (e.g., potassium permanganate in an alkaline solution or ozone followed by oxidative workup). The resulting dicarboxylic acid fragments were then separated and identified, often by their melting points and elemental analysis.

-

Table 1: Physicochemical Properties of DHA Derivatives from Early Studies

| Property | Value | Method | Significance |

| Iodine Value | ~460 | Titration with iodine monochloride | Indicated a high degree of unsaturation, consistent with six double bonds. |

| Melting Point of Brominated Derivative (dodecabromobehenic acid) | Decomposes >200 °C | Capillary melting point | The high bromine content and decomposition point were characteristic of a C22 hexa-unsaturated fatty acid. |

The Advent of Gas Chromatography

The 1950s and 1960s witnessed a revolution in fatty acid analysis with the development of gas-liquid chromatography (GLC). This technique allowed for the separation of complex mixtures of fatty acid methyl esters (FAMEs) with unprecedented resolution and sensitivity.

Experimental Protocol: Early Gas Chromatography of FAMEs

-

Methodology:

-

Derivatization: Lipids were transesterified to their fatty acid methyl esters (FAMEs) using reagents like methanol (B129727) with an acid catalyst (e.g., sulfuric acid or boron trifluoride).

-

Separation: The FAME mixture was injected into a heated gas chromatograph.

-

Column: Packed columns (1-2 meters in length) containing a stationary phase like polyethylene (B3416737) glycol succinate (B1194679) (PEGS) on a solid support.

-

Carrier Gas: Typically nitrogen or argon at a controlled flow rate.

-

Temperature: Isothermal or programmed temperature ramps to elute the FAMEs based on their volatility and interaction with the stationary phase.

-

Detection: Flame ionization detector (FID), which provided a signal proportional to the mass of the analyte.

-

-

Identification: FAMEs were identified by comparing their retention times to those of known standards.

-

Table 2: Typical Gas Chromatography Conditions for FAME Analysis (circa 1960s)

| Parameter | Condition |

| Instrument | Early commercial gas chromatograph |

| Column | 2 m x 4 mm glass column packed with 15% DEGS on Chromosorb W |

| Carrier Gas | Nitrogen at 30-40 mL/min |

| Injector Temperature | 250 °C |

| Detector Temperature | 250 °C (FID) |

| Oven Temperature | 190 °C (isothermal) |

Key Milestones in DHA Research

The timeline below highlights some of the pivotal moments in the scientific history of Cervonic acid.

Caption: A timeline of key discoveries in Cervonic acid (DHA) research.

The Biosynthesis and Signaling Roles of DHA

DHA can be obtained directly from the diet, primarily from marine sources, or synthesized endogenously from the essential fatty acid alpha-linolenic acid (ALA). This biosynthetic pathway is a multi-step process involving a series of desaturation and elongation enzymes.

DHA Biosynthesis Pathway

Caption: The enzymatic pathway for the biosynthesis of DHA from ALA.

DHA as a Precursor to Specialized Pro-Resolving Mediators (SPMs)

In the early 2000s, a new chapter in DHA research began with the discovery that it is the precursor to a novel class of signaling molecules known as specialized pro-resolving mediators (SPMs), including resolvins and protectins. These molecules play a crucial role in the active resolution of inflammation.

Experimental Workflow: Discovery of Resolvins and Protectins

Caption: Experimental workflow for the discovery of SPMs from DHA.

The biosynthesis of these SPMs involves a series of enzymatic reactions initiated by lipoxygenases (LOX) and, in some cases, cyclooxygenase (COX) enzymes, particularly when acetylated by aspirin.

Caption: Simplified pathway for the synthesis of D-series resolvins and protectins.

Conclusion

The journey of Cervonic acid from an obscure component of fish oil to a well-characterized and vital nutrient has been a long and complex one. Its history is intertwined with the development of analytical chemistry, from the painstaking methods of the early 20th century to the sophisticated spectroscopic and chromatographic techniques of today. The discovery of its role in synthesizing specialized pro-resolving mediators has opened up new avenues for therapeutic development in inflammatory diseases. This technical guide serves as a testament to the decades of research that have illuminated the profound importance of DHA in human health and disease, providing a foundation for future investigations into this remarkable molecule.

References

The Pivotal Role of 4,7,10,13,16,19-Docosahexaenoic Acid in Central Nervous System Physiology: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

4,7,10,13,16,19-Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, is a critical component of the central nervous system (CNS), where it orchestrates a symphony of physiological functions essential for neuronal health and cognitive processes. This technical guide provides an in-depth exploration of the multifaceted roles of DHA within the CNS, with a particular focus on its functions in neuroprotection, modulation of neuroinflammation, promotion of brain development, and enhancement of synaptic plasticity. We delve into the molecular signaling pathways governed by DHA, present quantitative data from seminal studies in tabular format for comparative analysis, and provide detailed experimental protocols for key assays used to elucidate the functions of this vital lipid. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of neurological health and the therapeutic potential of DHA.

Introduction

Docosahexaenoic acid (DHA) is the most abundant omega-3 polyunsaturated fatty acid in the brain, where it is highly enriched in the phospholipids (B1166683) of neuronal membranes.[1] Its unique chemical structure, characterized by six double bonds, imparts a high degree of flexibility to cell membranes, thereby influencing the function of embedded proteins such as receptors, ion channels, and transporters.[2] The brain has a limited capacity for de novo synthesis of DHA, making it reliant on dietary intake and transport across the blood-brain barrier (BBB).[3][4] The Mfsd2a transporter plays a crucial role in this process by facilitating the uptake of DHA in the form of lysophosphatidylcholine.[5][6][7] Deficiencies in DHA have been linked to a range of neurological and cognitive impairments, including learning and memory deficits, increased neuroinflammation, and a heightened risk of neurodegenerative diseases.[8][9] This guide will systematically explore the physiological functions of DHA in the CNS, the underlying molecular mechanisms, and the experimental approaches used to investigate these processes.

Physiological Functions of DHA in the CNS

Neuroprotection

DHA exhibits potent neuroprotective effects against a variety of insults, including ischemic stroke and excitotoxicity.[10][11] In animal models of stroke, DHA administration has been shown to significantly reduce infarct volume and improve neurological outcomes.[10] The neuroprotective mechanisms of DHA are multifaceted and include the attenuation of apoptosis by reducing the activities of caspase-3 and caspase-8, and the upregulation of anti-apoptotic proteins like Bcl-2.[11][12] Furthermore, DHA can modulate ion channel activity and maintain mitochondrial integrity, contributing to neuronal survival under stress conditions.[11]

Quantitative Data on DHA-Mediated Neuroprotection:

| Experimental Model | Treatment | Outcome Measure | Result | Reference |

| Middle Cerebral Artery Occlusion (MCAo) in rats | DHA (intravenous) | Cortical Infarct Volume | 54% reduction | [10] |

| MCAo in rats | DHA (intravenous) | Total Infarct Volume | 46% reduction | [10] |

| MCAo in rats | DHA (intravenous) | Rota-rod performance (latency) | 162-178% increase | [10] |

| MCAo in rats | DHA (intravenous) | Beam walking test (balance) | 42-51% improvement | [10] |

| MCAo in rats | DHA (intravenous) | Y-maze test (spontaneous alternation) | 53% decrease in entries | [10] |

Modulation of Neuroinflammation

Neuroinflammation is a key pathological feature of many neurological disorders. DHA and its metabolites, including resolvins and protectins, have potent anti-inflammatory and pro-resolving properties.[13][14] In models of lipopolysaccharide (LPS)-induced neuroinflammation, DHA has been shown to attenuate the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), and markers of glial activation like glial fibrillary acidic protein (GFAP).[13] This anti-inflammatory action is mediated, in part, through the inhibition of the NF-κB signaling pathway.[15]

Quantitative Data on DHA's Anti-Neuroinflammatory Effects:

| Experimental Model | Treatment | Outcome Measure | Result | Reference |

| LPS-induced neuroinflammation in mice | DHA infusion | Hippocampal IL-1β gene expression | Significantly attenuated | [13] |

| LPS-induced neuroinflammation in mice | DHA infusion | Hippocampal GFAP gene expression | Significantly attenuated | [13] |

| LPS-induced neuroinflammation in mice | DHA infusion | Hippocampal CCL3 gene expression | Significantly attenuated | [13] |

| LPS-induced neuroinflammation in mice | DHA infusion | Hippocampal iNOS gene expression | Significantly attenuated | [13] |

Brain Development

DHA is indispensable for the proper growth and functional development of the infant brain.[3][16] It accumulates rapidly in the brain during the last trimester of pregnancy and the first two years of life, a critical period for synaptogenesis and myelination.[16] Adequate maternal DHA intake is crucial for fetal brain development, and supplementation in infants has been associated with improved cognitive and visual outcomes.[3][8] DHA promotes neurite outgrowth and synaptogenesis, processes fundamental to the formation of neural circuits.[17][18]

Synaptic Plasticity and Cognitive Function

DHA plays a vital role in synaptic function and plasticity, the cellular basis of learning and memory.[17][19] It enhances synaptic plasticity by increasing the expression of synaptic proteins, such as synapsin, and modulating the function of glutamate (B1630785) receptors.[17][20] Studies have shown that DHA supplementation can improve performance in learning and memory tasks.[8][19] Furthermore, DHA has been demonstrated to enhance long-term potentiation (LTP), a key electrophysiological correlate of learning and memory.[17]

Signaling Pathways Modulated by DHA

DHA exerts its diverse physiological effects by modulating a variety of intracellular signaling pathways. These pathways are critical for neuronal survival, growth, and function.

Akt Signaling Pathway for Neuronal Survival

The PI3K/Akt signaling pathway is a central regulator of cell survival. DHA promotes neuronal survival by enhancing the translocation and activation of Akt.[21] This is achieved through a DHA-mediated increase in phosphatidylserine (B164497) (PS) in the neuronal membrane, which facilitates the recruitment of Akt to the membrane for its activation.[21] Activated Akt then phosphorylates downstream targets to inhibit apoptosis.

Caption: DHA-mediated activation of the Akt signaling pathway promoting neuronal survival.

CREB Signaling Pathway in Synaptic Plasticity

The cAMP response element-binding protein (CREB) is a transcription factor that plays a crucial role in synaptic plasticity and memory formation. DHA and its metabolite, synaptamide (B1662480) (N-docosahexaenoylethanolamine), can activate the CREB pathway.[12][22] This activation leads to the expression of genes involved in synaptic function and neurite outgrowth, such as brain-derived neurotrophic factor (BDNF) and synapsin.[17][19]

Caption: DHA and its metabolite activate the CREB signaling pathway to enhance synaptic plasticity.

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAo) in Rats

This model is widely used to study ischemic stroke and the neuroprotective effects of compounds like DHA.[12][23][24]

-

Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized with isoflurane. Body temperature is maintained at 37°C using a heating pad.

-

Surgical Procedure:

-

A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

The ECA is ligated and cut.

-

A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).[23] Occlusion is typically maintained for 2 hours.

-

For reperfusion, the suture is withdrawn.

-

-

Outcome Assessment: Neurological deficits are assessed using scoring systems. Infarct volume is determined 24 hours later by 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain sections.

Behavioral Tests for Neurological Function

-

Rota-rod Test: This test assesses motor coordination and balance.[14][17][25][26]

-

Rats are placed on a rotating rod with an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).

-

The latency to fall from the rod is recorded.

-

Animals are typically trained for 2-3 days prior to testing.

-

-

Beam Walking Test: This test evaluates fine motor coordination and balance.[8][11][13][16][27]

-

Rats are trained to traverse a narrow wooden beam (e.g., 2.5 cm wide, 120 cm long) to reach a goal box.

-

The time taken to cross the beam and the number of foot slips are recorded.

-

-

Y-Maze Test: This test is used to assess spatial working memory.[6][7][19][28][29]

-

The maze consists of three identical arms.

-

A rat is placed in one arm and allowed to freely explore the maze for a set period (e.g., 8 minutes).

-

The sequence of arm entries is recorded to calculate the percentage of spontaneous alternations (entries into three different arms on consecutive choices).

-

Measurement of Long-Term Potentiation (LTP)

LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a key model for the synaptic basis of learning and memory.[3][4][30][31][32]

-

Hippocampal Slice Preparation:

-

Rats are euthanized, and the brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF).

-

The hippocampus is dissected, and transverse slices (400 µm) are prepared using a vibratome.

-

Slices are allowed to recover in oxygenated aCSF for at least 1 hour.

-

-

Electrophysiological Recording:

-

A slice is transferred to a recording chamber and continuously perfused with aCSF.

-

A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

After establishing a stable baseline of fEPSPs, LTP is induced using a high-frequency stimulation protocol (e.g., theta-burst stimulation).[3]

-

fEPSPs are then recorded for at least 60 minutes to assess the potentiation.

-

LPS-Induced Neuroinflammation Model

This model is used to study the mechanisms of neuroinflammation and to evaluate the anti-inflammatory properties of therapeutic agents.[22][33][34][35][36]

-

Procedure:

-

Mice (e.g., C57BL/6) are administered a single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) from E. coli (e.g., 0.5-5 mg/kg).

-

Control animals receive a saline injection.

-

-

Analysis:

-

At various time points post-injection (e.g., 4, 24, 48 hours), animals are euthanized.

-

Brain tissue (e.g., hippocampus, cortex) is collected for analysis.

-

Gene expression of pro-inflammatory markers (e.g., IL-1β, TNF-α, iNOS) is quantified using quantitative real-time PCR (qRT-PCR).

-

Protein levels can be assessed by ELISA or Western blotting.

-

Neurite Outgrowth Assay

This in vitro assay is used to assess the ability of compounds to promote the growth of neurites from neurons.[9][18][37][38]

-

Cell Culture: Primary embryonic hippocampal or cortical neurons are cultured on a suitable substrate (e.g., poly-L-lysine coated plates).

-

Treatment: Neurons are treated with different concentrations of DHA or a vehicle control.

-

Analysis:

-

After a specific incubation period (e.g., 48-72 hours), cells are fixed.

-

Neurons are immunostained for neuronal markers (e.g., MAP2) to visualize the cell body and neurites.

-

Images are captured using a microscope, and neurite length and branching are quantified using image analysis software.

-

Quantification of DHA in Brain Tissue

Gas chromatography (GC) is a standard method for determining the fatty acid composition of biological samples.[1][39][40][41]

-

Lipid Extraction: Lipids are extracted from brain tissue homogenates using a solvent system such as chloroform:methanol (2:1, v/v).

-

Fatty Acid Methyl Ester (FAME) Preparation: The extracted lipids are transesterified to form FAMEs by incubation with a reagent like boron trifluoride in methanol.

-

GC Analysis: FAMEs are separated and quantified using a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS). The fatty acid profile is determined by comparing the retention times of the sample peaks with those of known standards.

Western Blotting for Akt Phosphorylation

This technique is used to measure the activation of signaling proteins like Akt.[2][15][20][21][42]

-

Protein Extraction: Neuronal cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the phosphorylated form of Akt (p-Akt) and an antibody for total Akt.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified to determine the ratio of p-Akt to total Akt.

-

Conclusion

This compound is a cornerstone of CNS health, with profound implications for neuroprotection, neuroinflammation, brain development, and synaptic plasticity. Its influence on critical signaling pathways, such as the Akt and CREB pathways, underscores its importance in maintaining neuronal integrity and function. The experimental protocols detailed in this guide provide a framework for the continued investigation of DHA's physiological roles and its therapeutic potential for a range of neurological disorders. A deeper understanding of the molecular mechanisms of DHA action will undoubtedly pave the way for novel drug development strategies aimed at harnessing the beneficial effects of this essential fatty acid for the prevention and treatment of CNS diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Immunohistological Examination of AKT Isoforms in the Brain: Cell-Type Specificity That May Underlie AKT’s Role in Complex Brain Disorders and Neurological Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Y-Maze Protocol [protocols.io]

- 7. noldus.com [noldus.com]

- 8. 4.4.2. Beam Walking Test (BW) [bio-protocol.org]

- 9. N-Docosahexaenoylethanolamide promotes development of hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2.3. Rotarod test [bio-protocol.org]

- 11. Beam Walking Test - Creative Biolabs [creative-biolabs.com]

- 12. ahajournals.org [ahajournals.org]

- 13. Rodent behavioural test - Sensory motor function - Beam walking - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 14. biomed-easy.com [biomed-easy.com]

- 15. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Rotarod test [protocols.io]

- 18. researchgate.net [researchgate.net]

- 19. cyagen.com [cyagen.com]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. biorxiv.org [biorxiv.org]

- 23. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 24. rwdstco.com [rwdstco.com]

- 25. Rotarod performance test - Wikipedia [en.wikipedia.org]

- 26. tmc.sinica.edu.tw [tmc.sinica.edu.tw]

- 27. maze.conductscience.com [maze.conductscience.com]

- 28. researchgate.net [researchgate.net]

- 29. maze.conductscience.com [maze.conductscience.com]

- 30. m.youtube.com [m.youtube.com]

- 31. Long Term Potentiation in Mouse Hippocampal Slices in an Undergraduate Laboratory Course - PMC [pmc.ncbi.nlm.nih.gov]

- 32. funjournal.org [funjournal.org]

- 33. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 34. LPS-induced acute neuroinflammation, involving interleukin-1 beta signaling, leads to proteomic, cellular, and network-level changes in the prefrontal cortex of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

- 37. Effects of docosahexaenoic acid on the survival and neurite outgrowth of rat cortical neurons in primary cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. sartorius.com [sartorius.com]

- 39. researchgate.net [researchgate.net]

- 40. omega 3 fatty acid estimation by GCMS: method availability - Chromatography Forum [chromforum.org]

- 41. Method Development and Validation for Omega-3 Fatty Acids (DHA and EPA) in Fish Using Gas Chromatography with Flame Ionization Detection (GC-FID) - PMC [pmc.ncbi.nlm.nih.gov]

- 42. researchgate.net [researchgate.net]

The Intricate Dance of Light and Lipids: A Technical Guide to the Mechanism of Action of Docosahexaenoic Acid (DHA) in Retinal Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, is a critical component of the retina, particularly enriched in the photoreceptor outer segments. Its role extends far beyond a simple structural component, actively participating in a complex array of signaling pathways that govern retinal function, protect against cellular stress, and ultimately preserve vision. This technical guide delves into the core mechanisms of DHA's action in retinal cells, providing a comprehensive overview of its influence on membrane biophysics, phototransduction, and the modulation of key signaling cascades involved in anti-inflammatory responses and neuroprotection. Detailed experimental protocols and quantitative data are presented to offer a robust resource for researchers and drug development professionals in the field of ophthalmology.

Introduction

The retina, a metabolically active tissue responsible for converting light into neural signals, possesses the highest concentration of DHA in the body.[1][2] This selective accumulation underscores its indispensable role in visual function. Deficiencies in DHA are linked to impaired visual development and an increased risk for retinal degenerative diseases.[3] This guide will elucidate the multifaceted mechanisms through which DHA exerts its profound effects on retinal cell biology, with a focus on photoreceptors and retinal pigment epithelial (RPE) cells.

The Structural and Biophysical Roles of DHA in Retinal Membranes

DHA's unique molecular structure, with six double bonds, imparts significant fluidity to the photoreceptor outer segment membranes.[4] This biophysical property is crucial for the proper functioning of integral membrane proteins, most notably rhodopsin, the primary photopigment.

Enhancing Membrane Fluidity

The presence of DHA in phospholipids (B1166683) reduces membrane rigidity, creating a highly dynamic environment.[3] This increased fluidity is thought to facilitate the conformational changes in rhodopsin that are essential for initiating the visual signal cascade.[5] Molecular dynamics simulations have shown that DHA-containing phospholipids are more flexible than those with other fatty acids.[3]

Interaction with Rhodopsin

DHA directly influences the function and stability of rhodopsin.[5] The fluid membrane environment created by DHA is believed to optimize the kinetics of the rhodopsin photocycle.[5] Furthermore, studies suggest a direct, albeit weak, interaction between DHA and rhodopsin, which may contribute to its functional modulation.[6]

DHA's Role in Retinal Cell Signaling

Beyond its structural contributions, DHA and its derivatives act as potent signaling molecules, modulating pathways that are critical for retinal cell survival and homeostasis.

Neuroprotection and Anti-Apoptotic Pathways

DHA exhibits robust neuroprotective effects in retinal cells, primarily through the activation of pro-survival signaling cascades and the inhibition of apoptotic pathways.

DHA has been shown to activate the Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway in photoreceptors.[7] This activation is crucial for promoting photoreceptor survival and differentiation. The signaling cascade involves the phosphorylation of MEK, which in turn phosphorylates and activates ERK. Activated ERK can then modulate the expression of downstream targets, including anti-apoptotic proteins.

The derivative of DHA, Neuroprotectin D1 (NPD1), has been shown to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt and the mammalian Target of Rapamycin (mTOR) signaling pathways in RPE cells.[8] This pathway is a central regulator of cell growth, proliferation, and survival. Activation of this cascade by NPD1 protects RPE cells from oxidative stress-induced apoptosis.[8]

DHA modulates the expression of the Bcl-2 family of proteins, which are key regulators of apoptosis. Specifically, DHA has been shown to upregulate the anti-apoptotic protein Bcl-2 and downregulate the pro-apoptotic protein Bax in photoreceptors subjected to oxidative stress.[9] This shift in the Bcl-2/Bax ratio contributes to the preservation of mitochondrial membrane integrity and the inhibition of caspase activation, ultimately preventing cell death.[7][9]

Anti-Inflammatory Signaling

Chronic inflammation is a hallmark of many retinal degenerative diseases. DHA and its metabolites exert potent anti-inflammatory effects through the modulation of key inflammatory signaling pathways.

DHA has been demonstrated to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a central transcription factor that orchestrates the inflammatory response.[10][11] In human retinal vascular endothelial cells, DHA pretreatment was shown to inhibit cytokine-induced NF-κB activation.[11] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.[11]

References

- 1. High levels of retinal membrane docosahexaenoic acid increase susceptibility to stress-induced degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dynamic lipid turnover in photoreceptors and retinal pigment epithelium throughout life - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Docosahexaenoic acid preserves visual function by maintaining correct disc morphology in retinal photoreceptor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of docosahexaenoic acid on membrane fluidity and function in intact cultured Y-79 retinoblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A role for direct interactions in the modulation of rhodopsin by omega-3 polyunsaturated lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Docosahexaenoic Acid Explains the Unexplained in Visual Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Docosahexaenoic acid prevents apoptosis of retina photoreceptors by activating the ERK/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PI3K/Akt and mTOR/p70S6K pathways mediate neuroprotectin D1-induced retinal pigment epithelial cell survival during oxidative stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. Anti-inflammatory effect of docosahexaenoic acid on cytokine-induced adhesion molecule expression in human retinal vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Synthesis of Docosahexaenoic Acid (DHA) from Alpha-Linolenic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosahexaenoic acid (DHA), an essential omega-3 polyunsaturated fatty acid (PUFA), is critical for optimal neural and retinal function, and plays a significant role in inflammatory modulation. While direct dietary intake of DHA is the most efficient means of increasing its levels in the body, its endogenous synthesis from the plant-derived precursor, alpha-linolenic acid (ALA), represents a crucial metabolic pathway. This technical guide provides an in-depth exploration of the core aspects of this conversion process, including the biochemical pathways, key enzymatic players, regulatory mechanisms, and detailed experimental protocols for its quantitative assessment. The information is tailored for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital physiological process.

Introduction

The conversion of ALA to DHA is a multi-step enzymatic process that primarily occurs in the liver. This pathway is of significant interest due to the widespread consumption of ALA-rich vegetable oils and the relatively low intake of pre-formed DHA in many diets. Understanding the intricacies of this synthesis is paramount for developing nutritional and therapeutic strategies to enhance endogenous DHA production and address deficiencies.

The Biochemical Pathway of DHA Synthesis

The primary route for the conversion of ALA to DHA involves a series of desaturation and elongation reactions. An alternative pathway, known as Sprecher's pathway, also contributes to the final step of DHA synthesis.

The Conventional Pathway